tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]-1-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring and a quinoline ring, making it a significant molecule in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a piperidine derivative under specific conditions. The reaction often requires a catalyst and a solvent to facilitate the formation of the spiro linkage. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compound reactivity and properties .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 7’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
- tert-Butyl 8’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
Uniqueness: tert-Butyl 2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]-1-carboxylate is unique due to its specific spiro linkage and the presence of both piperidine and quinoline rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-quinoline-4,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-9-18(10-13-20)8-11-19-15-7-5-4-6-14(15)18/h4-7,19H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQRMGKMHNCXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=CC=CC=C32)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.